2,4-Di-tert-butyl-5-nitrophenol
Overview
Description
2,4-Di-tert-butyl-5-nitrophenol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
melanogaster Orco + Or24a receptor .
Mode of Action
It has been suggested that 2,4-dtbp can destroy the cell wall, cell membrane, and disrupt cellular redox homeostasis, ultimately resulting in fungal cell death .
Biochemical Pathways
It has been suggested that it may act as an uncoupler of oxidative phosphorylation .
Result of Action
The result of 2,4-DTBP’s action is the destruction of the cell wall, cell membrane, and disruption of cellular redox homeostasis, ultimately leading to fungal cell death .
Action Environment
The action of 2,4-DTBP can be influenced by environmental factors. For instance, it has been suggested that 2,4-DTBP may prove to be a stronger uncoupler of oxidative phosphorylation than 2,4-dinitrophenol due to the expected enhancement of passive-diffusion kinetics across biological membranes at the physiological pH of 7.4 .
Biochemical Analysis
Biochemical Properties
2,4-Di-tert-butyl-5-nitrophenol plays a significant role in biochemical reactions, particularly as an antioxidant and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidative enzymes, thereby preventing the oxidation of other molecules. This interaction is crucial in protecting cells from oxidative stress and maintaining cellular homeostasis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory genes and upregulate antioxidant genes, thereby reducing inflammation and oxidative damage in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged antioxidant activity and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of metabolic processes. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it can be transported into mitochondria, where it exerts its antioxidant effects and protects mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum can enhance its role in modulating protein folding and stress responses .
Properties
IUPAC Name |
2,4-ditert-butyl-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15(17)18/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYWRSFQRIVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657692 | |
Record name | 2,4-Di-tert-butyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-57-3 | |
Record name | 2,4-Di-tert-butyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.